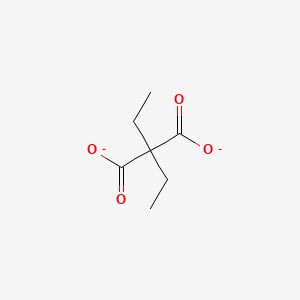

2,2-Diethylpropanedioate

Description

Contextualization of 2,2-Diethylpropanedioate as a Substituted Malonic Ester

Malonic esters are a class of organic compounds characterized by a methylene (B1212753) group flanked by two carbonyl groups. wikipedia.orgbritannica.com Diethyl propanedioate, commonly referred to as diethyl malonate, is the most representative member of this class. libretexts.org The hydrogen atoms on the carbon adjacent to the two carbonyl groups are significantly more acidic than typical C-H bonds, a feature that is central to their chemistry. britannica.comatamanchemicals.com

This compound is a dialkylated malonic ester. wikipedia.orglibretexts.org This means that the acidic protons of the parent diethyl malonate have been substituted with alkyl groups, in this case, two ethyl groups. wikipedia.orglibretexts.org This substitution pattern differentiates it from mono-substituted malonic esters and the parent diethyl malonate, influencing its reactivity and synthetic applications.

Academic Significance of Malonic Ester Chemistry in Advanced Synthetic Methodologies

The chemistry of malonic esters is a cornerstone of organic synthesis, primarily due to the versatility of the malonic ester synthesis. algoreducation.compatsnap.com This synthetic route allows for the conversion of alkyl halides into carboxylic acids with an extension of the carbon chain by two atoms. libretexts.org The process involves the deprotonation of the acidic α-hydrogen of a malonic ester to form a stable enolate, which then acts as a nucleophile to attack an alkyl halide. tutorchase.comopenochem.org Subsequent hydrolysis and decarboxylation of the resulting alkylated malonic ester yield a substituted acetic acid. libretexts.orgtutorchase.com

The significance of malonic ester chemistry in advanced synthetic methodologies lies in its ability to construct complex carbon skeletons. algoreducation.com It provides a reliable method for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a wide array of organic molecules. algoreducation.compatsnap.com This methodology is instrumental in the production of pharmaceuticals, agrochemicals, and other fine chemicals. patsnap.com Furthermore, the malonic ester synthesis can be adapted to produce cycloalkanecarboxylic acids through intramolecular alkylation with dihalides, a reaction known as the Perkin alicyclic synthesis. wikipedia.orglibretexts.org

Historical Trajectory of Academic Research on Diethyl Propanedioate and its Alkylated Derivatives

The foundation of malonic ester chemistry dates back to the 19th century. The malonic ester synthesis itself is a classic and well-established reaction in organic chemistry. patsnap.com Early research focused on understanding the reactivity of the acidic methylene protons of diethyl malonate and exploiting this reactivity for the synthesis of various substituted carboxylic acids.

Research into alkylated derivatives, such as this compound, followed the establishment of the fundamental principles of malonic ester synthesis. The ability to introduce one or two alkyl groups onto the central carbon of diethyl malonate opened up avenues for creating a wider variety of more complex molecules. wikipedia.orglibretexts.org For instance, the synthesis of barbital, a barbiturate (B1230296) drug, utilizes this compound. wikipedia.org This highlights the early recognition of the importance of dialkylated malonic esters in medicinal chemistry.

Over the years, research has continued to refine and expand the applications of malonic esters and their derivatives. Innovations include the use of different bases and reaction conditions to improve yields and prevent side reactions like dialkylation when monosubstitution is desired. wikipedia.org The development of new catalytic methods and the application of malonic ester chemistry in the synthesis of complex natural products and novel materials continue to be active areas of academic and industrial research.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | diethyl this compound | 77-25-8 | C11H20O4 | 216.277 |

| Diethyl Propanedioate | diethyl propanedioate | 105-53-3 | C7H12O4 | 160.17 |

| 1-Methyl this compound | 1-Methyl this compound | 84930-02-9 | C8H14O4 | 174.19 |

| Bis(ethenyl) this compound | bis(ethenyl) this compound | 174870039-33-9 | C11H16O4 | 212.24 |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C7H10O4-2 |

|---|---|

Poids moléculaire |

158.15 g/mol |

Nom IUPAC |

2,2-diethylpropanedioate |

InChI |

InChI=1S/C7H12O4/c1-3-7(4-2,5(8)9)6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11)/p-2 |

Clé InChI |

LTMRRSWNXVJMBA-UHFFFAOYSA-L |

SMILES canonique |

CCC(CC)(C(=O)[O-])C(=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies for 2,2 Diethylpropanedioate

Alkylation Strategies for Diethyl Propanedioate Precursors

The most common precursor for synthesizing 2,2-diethylpropanedioate is diethyl propanedioate, commonly referred to as diethyl malonate. libretexts.orgwikipedia.org The key to its reactivity lies in the acidity of the α-hydrogens located on the methylene (B1212753) carbon positioned between the two carbonyl groups. libretexts.orgaskthenerd.com This acidity allows for the formation of a stable enolate ion, which serves as a potent nucleophile for subsequent alkylation reactions. libretexts.org

The initial and critical step in the synthesis is the deprotonation of diethyl malonate to form a resonance-stabilized enolate. libretexts.orglibretexts.org Due to the presence of two electron-withdrawing carbonyl groups, the α-hydrogens of diethyl malonate are significantly acidic, with a pKa of approximately 13. libretexts.org This acidity makes it possible to use a moderately strong base to achieve nearly complete enolate formation. askthenerd.com

Sodium ethoxide (NaOEt) in ethanol (B145695) is the base of choice for this transformation. libretexts.orglibretexts.org The use of ethoxide is strategic; should it act as a nucleophile and attack a carbonyl group of the ester, the resulting transesterification reaction would simply exchange an ethoxy group for another, leading to no net change in the molecule. libretexts.org The use of other alkoxide bases, such as methoxide (B1231860) or tert-butoxide, is generally avoided as it could lead to the formation of mixed esters. libretexts.org The reaction involves the abstraction of a proton from the α-carbon by the ethoxide ion to generate the diethyl malonate enolate. brainly.com

Table 1: Reagents for Enolate Formation

| Reactant | Base | Solvent | Product |

|---|

Once the nucleophilic enolate is formed, it can undergo an SN2 reaction with a suitable electrophile, such as an alkyl halide. libretexts.org To synthesize this compound, an ethyl electrophile is required. Ethyl bromide or ethyl iodide are commonly used for this purpose. study.com

The synthesis proceeds in two sequential alkylation steps:

First Alkylation: The diethyl malonate enolate attacks the ethyl halide, displacing the halide leaving group and forming a new carbon-carbon bond. This yields diethyl 2-ethylpropanedioate (a mono-alkylated malonic ester). libretexts.org

Second Alkylation: The resulting mono-alkylated ester still possesses one acidic α-hydrogen. libretexts.org Therefore, the process of enolate formation can be repeated by adding another equivalent of sodium ethoxide. The newly formed enolate then undergoes a second SN2 reaction with another equivalent of ethyl halide to yield the final product, this compound. libretexts.org

The efficiency of SN2 reactions dictates that primary alkyl halides, like ethyl bromide, are excellent substrates, reacting readily without competing elimination reactions. libretexts.org

In practice, the sequential alkylation to produce this compound is typically performed as a one-pot synthesis. This approach improves efficiency by avoiding the isolation and purification of the intermediate mono-alkylated product. The procedure involves the sequential addition of reagents to the same reaction vessel.

A typical one-pot sequence is outlined below:

Table 2: One-Pot Synthesis Steps for this compound

| Step | Action | Reagents Added | Intermediate/Product Formed |

|---|---|---|---|

| 1 | Enolate Formation | Diethyl Propanedioate, Sodium Ethoxide | Diethyl Propanedioate Enolate |

| 2 | First Alkylation | Ethyl Bromide (or Iodide) | Diethyl 2-ethylpropanedioate |

| 3 | Second Enolate Formation | Sodium Ethoxide (second equivalent) | Diethyl 2-ethylpropanedioate Enolate |

This method is highly effective for producing symmetrically substituted dialkylated malonic esters. Careful control over the stoichiometry of the base and the alkylating agent is essential for achieving a high yield of the desired geminal disubstituted product.

Advanced Synthetic Approaches to Highly Substituted Propanedioates

While the sequential alkylation of diethyl malonate is a robust and traditional method, other advanced strategies exist for creating highly substituted propanedioates. These methods can offer alternative pathways or be used to synthesize more complex structures.

One such approach involves the conjugate addition of organometallic reagents to alkylidenemalonic esters. For example, the addition of a Grignard reagent, such as methylmagnesium iodide, to diethyl isopropylidenemalonate can be catalyzed by copper(I) chloride. orgsyn.org This reaction proceeds via a 1,4-conjugate addition mechanism to create a sterically hindered, substituted malonic ester. orgsyn.org While this specific example produces diethyl tert-butylmalonate, the principle illustrates a more advanced method for introducing alkyl groups onto the malonate framework, which can be adapted for synthesizing other highly substituted derivatives. orgsyn.org

Mechanistic Investigations of Reactions Involving 2,2 Diethylpropanedioate and Its Precursors

Nucleophilic Substitution (SN2) Mechanisms in Alpha-Alkylation

The alpha-alkylation of malonic esters is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.com The process begins with the deprotonation of the carbon atom situated between the two carbonyl groups (the α-carbon) by a suitable base to form a resonance-stabilized enolate ion. wikipedia.orglibretexts.orglibretexts.orglibretexts.org This enolate then acts as a nucleophile, attacking an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form an alkylated derivative. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com For a precursor like diethyl malonate, this process can be repeated to yield a dialkylated product such as 2,2-diethylpropanedioate. wikipedia.orglibretexts.org

The efficiency and outcome of the SN2 alkylation of malonate enolates are dictated by several critical factors. The reaction rate is highly dependent on the structure of the alkyl halide electrophile due to steric hindrance. organicchemistrytutor.com The SN2 mechanism involves a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. masterorganicchemistry.comyoutube.com

Substrate Structure: The reaction is most efficient with methyl and primary alkyl halides. libretexts.org Secondary halides react more slowly, while tertiary halides are generally unreactive and tend to undergo E2 elimination instead. libretexts.orglibretexts.orglibretexts.org This is because bulky substituents on or near the reaction center impede the approach of the nucleophilic enolate, slowing down the reaction. masterorganicchemistry.com

Stereochemistry: The backside attack mechanism dictates a specific stereochemical outcome: inversion of configuration at the electrophilic carbon center. If the alkyl halide is chiral, the product will have the opposite stereochemistry. masterorganicchemistry.com This is a hallmark of the SN2 pathway.

Table 1: Relative Reactivity of Alkyl Halides in SN2 Alkylation of Malonate Enolates

| Alkyl Halide Type | Relative Rate | Predominant Reaction | Rationale |

| Methyl (CH₃-X) | Fastest | SN2 | Minimal steric hindrance |

| Primary (R-CH₂-X) | Fast | SN2 | Low steric hindrance |

| Secondary (R₂-CH-X) | Slow | SN2 / E2 Competition | Increased steric hindrance |

| Tertiary (R₃-C-X) | No Reaction | E2 Elimination | Severe steric hindrance prevents backside attack |

The choice of solvent and the counterion associated with the enolate play a crucial role in directing the reaction's course, particularly influencing the competition between C-alkylation and O-alkylation. The enolate ion is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the carbonyl oxygen. nih.gov

Solvent Effects: The solvent's ability to coordinate with the metal counterion significantly impacts reactivity.

Weakly coordinating solvents , such as tetrahydrofuran (THF), promote C-alkylation. In these solvents, the counterion remains more tightly associated with the oxygen atoms of the enolate, making the carbon atom more exposed and nucleophilic. ubc.ca

Strongly coordinating (polar aprotic) solvents , like dimethyl sulfoxide (DMSO) or hexamethylphosphoramide (HMPA), solvate the cation effectively, creating a "naked" or more dissociated enolate. ubc.ca This increases the electron density on the more electronegative oxygen atom, favoring O-alkylation. ubc.ca

Counterion Effects: The nature of the metal counterion (from the base used for deprotonation, e.g., Li⁺, Na⁺, K⁺) also influences the reaction. Smaller, "harder" cations like Li⁺ form stronger ion pairs with the enolate oxygen compared to larger, "softer" cations like K⁺. This can affect the aggregation state and the nucleophilicity of the enolate. ubc.ca In some cases, the lithium counterion from bases like LiHMDS has been shown to be more reactive than potassium-based counterparts like KHMDS, possibly due to the lithium ion's dual role as a Lewis acid. acs.org

Table 2: Influence of Solvent and Counterion on Malonate Alkylation

| Condition | Favored Product | Mechanism |

| Weakly Coordinating Solvent (e.g., THF) | C-Alkylation | The counterion is closely associated with the oxygen, leaving the carbon as the more reactive nucleophilic site. |

| Strongly Coordinating Solvent (e.g., DMSO) | O-Alkylation | The solvent separates the counterion, increasing negative charge density on the oxygen atom. |

| Small Counterion (e.g., Li⁺) | Tightly Associated Ion Pair | Can enhance C-alkylation by sterically blocking the oxygen atom. |

| Large Counterion (e.g., K⁺) | Loosely Associated Ion Pair | May lead to a more reactive, less selective enolate. |

Decarboxylation Pathways in Malonic Ester Synthesis Analogs

Following the successful dialkylation to form a compound like this compound, a subsequent hydrolysis step (using acid or base) converts the ester groups into carboxylic acids, yielding a substituted malonic acid. libretexts.orgorganicchemistrytutor.com These β-dicarboxylic acids readily undergo decarboxylation (loss of CO₂) upon heating. wikipedia.orglibretexts.org

The decarboxylation of malonic acids and other β-carbonyl carboxylic acids does not proceed by simply breaking off a CO₂ molecule. masterorganicchemistry.com Instead, it occurs through a concerted, cyclic mechanism. masterorganicchemistry.comchemistrysteps.com The reaction proceeds via a six-membered transition state, which facilitates the simultaneous breaking of a C-C bond and the formation of a C-H bond. masterorganicchemistry.comchemistrysteps.comstackexchange.com

The mechanism involves the carboxyl group's hydroxyl proton being transferred to the carbonyl oxygen of the adjacent carboxyl group, while the carbon-carbon bond cleaves. chemistrysteps.com This concerted process is energetically favorable because it avoids the formation of high-energy charged intermediates. acs.org The immediate product is an enol, which then rapidly tautomerizes to the more stable final carboxylic acid product. organicchemistrytutor.commasterorganicchemistry.com This entire sequence effectively replaces one of the carboxyl groups with a hydrogen atom.

Electrophilic Additions to the Activated Methylene (B1212753) Carbon

The activated methylene carbon of diethyl malonate and its mono-alkylated derivatives can also participate in nucleophilic addition reactions with electrophilic carbonyl compounds. A primary example of this reactivity is the Knoevenagel condensation.

The Knoevenagel condensation is the reaction between a compound with an active methylene group (like diethyl malonate) and an aldehyde or ketone, typically catalyzed by a weak base such as an amine (e.g., piperidine). wikipedia.orgthermofisher.com

The mechanism involves several steps:

Enolate Formation: The weak base deprotonates the α-carbon of the malonic ester to form a resonance-stabilized enolate. youtube.com

Nucleophilic Addition: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.orgorganic-chemistry.org In some variations using an amine catalyst, the aldehyde may first react with the amine to form a more electrophilic iminium ion, which is then attacked by the enolate. youtube.com

Dehydration: The resulting aldol-type addition product is then dehydrated (loses a molecule of water) to form a stable, conjugated α,β-unsaturated product. wikipedia.orgorganic-chemistry.org The removal of water helps drive the reaction to completion. thermofisher.com

When one of the activating groups is a carboxylic acid (as in malonic acid itself), the condensation can be followed by decarboxylation, a variant known as the Doebner modification. wikipedia.orgorganic-chemistry.org

Acylation and 1,4-Addition Reaction Pathways

In the study of reactions involving this compound, a disubstituted malonic ester, the concepts of acylation and 1,4-addition (conjugate or Michael addition) are primarily understood through the lens of its precursor, diethyl malonate. The reactivity of this compound itself in these pathways is fundamentally different from that of its parent compound due to the absence of acidic α-hydrogens.

The typical mechanistic pathways for acylation and 1,4-addition of malonic esters rely on the deprotonation of the α-carbon to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile. However, in this compound, both α-hydrogens have been replaced by ethyl groups. Consequently, it cannot form an enolate under typical basic conditions, which renders it inactive as a nucleophilic Michael donor in 1,4-addition reactions.

While direct 1,4-addition is not a characteristic reaction for this compound, its involvement in acylation-type reactions is notable, particularly in the synthesis of barbiturates. In this context, this compound acts as an electrophile in a condensation reaction with a nucleophile. A prominent example is its reaction with urea (B33335) to form barbital.

The mechanism for this reaction is a twofold nucleophilic acyl substitution. libretexts.org The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the urea, making it a more potent nucleophile. The nucleophilic nitrogen atoms of the deprotonated urea then attack the electrophilic carbonyl carbons of the ester groups of this compound. This is followed by the elimination of ethanol (B145695), leading to the formation of the cyclic barbiturate (B1230296) structure.

The synthesis of barbiturates showcases a critical application of disubstituted malonic esters like this compound. libretexts.orgwikipedia.org The general synthesis involves the initial dialkylation of diethyl malonate to produce the desired disubstituted ester, which is then followed by the condensation reaction with urea. libretexts.org

Below is a table summarizing the reactants and conditions for the synthesis of Barbital from this compound and Urea.

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| This compound | Urea | Sodium Ethoxide | Barbital | Condensation (Nucleophilic Acyl Substitution) |

Synthetic Applications of 2,2 Diethylpropanedioate in Complex Molecule Synthesis

Role in Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Chiral ligands and catalysts play a pivotal role in directing the stereochemical outcome of a reaction. While structurally related compounds like diethyl malonate have been utilized in asymmetric transformations, the specific applications of 2,2-diethylpropanedioate in this domain are not extensively documented in peer-reviewed literature.

Nickel-catalyzed reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds with high enantioselectivity. These reactions often employ chiral ligands to create a chiral environment around the nickel center, thereby influencing the stereochemical course of the reaction.

A comprehensive review of the scientific literature reveals a notable absence of studies specifically detailing the use of this compound as a ligand or substrate in nickel-catalyzed enantioselective transformations that yield high enantiomeric excess. While the analogous compound, diethyl malonate, has been used as a nucleophile in nickel-catalyzed asymmetric Michael additions, this does not provide direct evidence for the utility of its diethylated counterpart in similar roles. The steric bulk of the two ethyl groups at the α-position of this compound may influence its reactivity and coordination to a metal center, potentially limiting its application in catalytic systems where less hindered substrates are preferred. Further research is required to explore the potential of this compound in this area of asymmetric catalysis.

Building Block for Introducing Branched Alkyl Substituents

The presence of a gem-diethyl group is a structural motif found in various biologically active molecules. The synthesis of compounds containing such a quaternary carbon center can be challenging. This compound, by its very structure, serves as a direct and efficient building block for the introduction of a carbon atom substituted with two ethyl groups.

The malonic ester synthesis is a classic method for the preparation of carboxylic acids. By extension, substituted malonic esters are pivotal in the synthesis of α-substituted and α,α-disubstituted carboxylic acids. In the case of this compound, the quaternary carbon is already present, making it a valuable starting material for molecules where this specific branched alkyl substituent is desired. The ester groups can be hydrolyzed and the resulting malonic acid can be decarboxylated to yield 2,2-diethylpropanoic acid, or the ester can be used in further synthetic manipulations to incorporate the gem-diethyl motif into a larger molecular framework.

| Starting Material | Reagent(s) | Product | Application |

| This compound | 1. Base (e.g., NaOH), H₂O2. H₃O⁺, Heat | 2,2-Diethylpropanoic acid | Introduction of a gem-diethyl group |

Precursor for Advanced Pharmaceutical Intermediates

The synthesis of heterocyclic compounds is of paramount importance in medicinal chemistry, as these structures form the core of a vast number of pharmaceutical agents. This compound serves as a key starting material for the synthesis of several important classes of heterocyclic compounds, including derivatives of barbituric acid and pyrimidines.

One of the most well-established applications of this compound is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. Specifically, it is a direct precursor to barbital. The synthesis involves a condensation reaction between this compound and urea (B33335) in the presence of a strong base, typically sodium ethoxide. This reaction leads to the formation of the barbituric acid ring system with two ethyl groups at the 5-position.

Reaction Scheme for Barbital Synthesis:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Urea | Sodium Ethoxide | Barbital |

The pyrimidine (B1678525) ring is a fundamental component of nucleic acids and is a prevalent scaffold in medicinal chemistry. The condensation of dicarbonyl compounds or their equivalents with amidines is a common strategy for the synthesis of pyrimidine rings. While the direct condensation of this compound with amidines to form substituted pyrimidines is a plausible synthetic route, specific examples in the literature are scarce. However, the general reactivity of malonic esters in such cyclocondensation reactions suggests that this compound could be a viable substrate for the synthesis of 5,5-diethyl-substituted pyrimidines.

Beyond barbiturates and pyrimidines, the reactivity of the ester groups in this compound opens up possibilities for the synthesis of other functionalized heterocycles. The active methylene (B1212753) group in unsubstituted malonic esters is a key feature in many cyclization reactions. Although the quaternary carbon in this compound lacks acidic protons, the ester functionalities can still participate in reactions such as transesterification and condensation with other difunctional reagents to form a variety of heterocyclic systems. Further research is needed to fully explore the scope of this compound in the synthesis of novel functionalized heterocycles.

Pathways to Functionalized Heterocycles

Synthesis of Pyrrole-2-Carboxylates

A comprehensive review of chemical literature and synthetic methodologies indicates that this compound is not a documented starting material for the synthesis of pyrrole-2-carboxylates. Standard synthetic routes to the pyrrole (B145914) ring, such as the Knorr pyrrole synthesis or similar condensation-based methods, typically require a precursor with an active methylene group (a carbon atom bonded to two acidic hydrogen atoms). These acidic protons are essential for the formation of the necessary nucleophilic intermediates that participate in the cyclization reactions to build the pyrrole heterocycle.

The structure of this compound, which features a quaternary carbon at the 2-position (the central carbon of the propanedioate backbone), lacks these requisite acidic protons. Consequently, it cannot readily form the enolates or carbanions needed to engage in the condensation reactions that lead to the formation of pyrrole-2-carboxylates.

Synthesis of Benzothiazin-2-ylidene Propanedioic Acid Derivatives

There are no established synthetic protocols in the reviewed scientific literature that utilize this compound for the preparation of Benzothiazin-2-ylidene Propanedioic Acid Derivatives. The synthesis of these complex heterocyclic systems generally involves the reaction of a propanedioic acid derivative possessing an active methylene group with precursors like 2-(1-bromoalkyl)phenyl isothiocyanates. The reaction mechanism hinges on the nucleophilic character of the carbanion generated from the active methylene compound.

Given that this compound does not have an active methylene group due to the presence of two ethyl substituents on the central carbon, it is chemically unsuited for this type of transformation. The absence of acidic alpha-hydrogens prevents the formation of the stabilized carbanion necessary to initiate the key carbon-carbon or carbon-sulfur bond-forming steps required for the synthesis of the target benzothiazine derivatives.

Synthesis of Naphthyridine Derivatives

An extensive search of organic synthesis literature reveals no specific methods for the synthesis of naphthyridine derivatives using this compound as a reactant. Well-known strategies for constructing the naphthyridine scaffold, such as the Friedländer annulation, Skraup reaction, or various multicomponent reactions, depend on precursors that can undergo condensation and cyclization. These reactions often employ β-dicarbonyl compounds or other molecules with active methylene protons to act as nucleophiles.

The chemical structure of this compound, with its fully substituted alpha-carbon, precludes its participation in these classical synthetic pathways. It cannot serve as the requisite three-carbon building block in the cyclization steps that form the pyridone ring of the naphthyridine system, explaining its absence from the literature for this application.

Utility in Agrochemical Compound Development

This compound is identified as a versatile building block and chemical intermediate in the synthesis of more complex molecules, including those for the agrochemical sector. chemimpex.comatomfair.com Its application is noted in the production of pesticides and herbicides, where it contributes to the development of active ingredients designed to improve crop yields and protection. chemimpex.comcphi-online.comaaronchem.com

While specific, publicly detailed synthetic routes from this compound to commercialized agrochemical products are not extensively documented in scientific journals, its role as a precursor is highlighted by chemical manufacturers. chemimpex.comcphi-online.com The incorporation of the diethylpropanedioate moiety can influence the lipophilicity and steric properties of a final molecule, which are critical parameters for the biological activity and environmental fate of an agrochemical. The compound serves as an intermediate in the creation of more complex structures used in the development of new agricultural chemicals. atomfair.compharmaffiliates.com

Structural Modifications and Derivative Synthesis of 2,2 Diethylpropanedioate

Synthesis of Analogs with Varied Ester Functionalities

The ethyl ester groups of 2,2-diethylpropanedioate can be exchanged for other alkoxy groups through a process known as transesterification. This reaction involves treating the diethyl ester with an excess of a different alcohol under either acidic or basic catalytic conditions. The equilibrium of the reaction is typically driven toward the desired product by using the new alcohol as the solvent, thereby ensuring a large molar excess.

For instance, reacting this compound with excess methanol (B129727) in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide (B1231860) will yield the corresponding dimethyl this compound. Similarly, using benzyl (B1604629) alcohol would produce dibenzyl this compound. This method allows for the introduction of a wide range of ester groups, including those with different chain lengths, branching, or aromatic moieties. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol, can also be employed to synthesize analogs like bis(2,2,2-trifluoroethyl) this compound, which may confer unique properties to the molecule. researchgate.net

| Starting Material | Reagent (Alcohol) | Catalyst Type | Potential Product |

|---|---|---|---|

| Diethyl this compound | Methanol | Acid or Base | Dimethyl this compound |

| Diethyl this compound | Benzyl Alcohol | Acid or Base | Dibenzyl this compound |

| Diethyl this compound | Isopropanol | Acid or Base | Diisopropyl this compound |

| Diethyl this compound | 2,2,2-Trifluoroethanol | Acid or Base | Bis(2,2,2-trifluoroethyl) this compound |

Introduction of Additional Substituents on the Ethyl Groups

Direct functionalization of the unactivated C-H bonds on the ethyl groups of this compound is chemically challenging and lacks selectivity. Therefore, the most effective strategy for introducing substituents onto these side chains is to incorporate the desired functionality into the alkylating agent used during the initial synthesis.

The standard synthesis of this compound involves the sequential alkylation of diethyl malonate with two equivalents of an ethyl halide (e.g., ethyl bromide) in the presence of a base like sodium ethoxide. libretexts.orgwikipedia.org To create derivatives with substituted ethyl groups, this procedure is modified by replacing the ethyl halide with a functionalized analog. For example, using a protected 2-bromoethanol (B42945) would lead to the formation of a 2,2-bis(2-hydroxyethyl) derivative after deprotection. Similarly, alkylation with 3-bromopropionitrile (B1265702) would yield a dinitrile derivative. It is crucial that the functional group on the alkylating agent is compatible with the strongly basic conditions of the malonic ester synthesis or is temporarily protected.

An alternative approach for introducing certain functional groups is through a Michael addition. For instance, the reaction of diethyl malonate with two equivalents of acrylonitrile (B1666552) can yield diethyl bis(2-cyanoethyl)malonate. prepchem.com This demonstrates a method for adding a three-carbon chain containing a nitrile group to the alpha-carbon.

| Starting Malonate | Alkylating/Addition Reagent | Base/Catalyst | Intermediate Product | Final Product (after deprotection if needed) |

|---|---|---|---|---|

| Diethyl propanedioate | 2-Bromo-1-ethanol (protected) | Sodium Ethoxide | Diethyl 2,2-bis(2-(protected-hydroxy)ethyl)propanedioate | Diethyl 2,2-bis(2-hydroxyethyl)propanedioate |

| Diethyl propanedioate | 3-Bromopropanenitrile | Sodium Ethoxide | Diethyl 2,2-bis(2-cyanoethyl)propanedioate | Diethyl 2,2-bis(2-cyanoethyl)propanedioate |

| Diethyl propanedioate | Propargyl bromide | Sodium Ethoxide | Diethyl 2,2-di(prop-2-yn-1-yl)propanedioate | Diethyl 2,2-di(prop-2-yn-1-yl)propanedioate semanticscholar.org |

Preparation of Deuterated this compound Analogs

Isotopic labeling, particularly with deuterium (B1214612), is a valuable tool in mechanistic studies and metabolic research. The synthesis of deuterated this compound analogs follows the same principles as the synthesis of functionalized derivatives: the isotopic labels are introduced via the starting materials.

To synthesize a fully deuterated ethyl chain analog, such as diethyl 2,2-bis(pentadeuterioethyl)propanedioate, the key precursor required is deuterated ethyl bromide (bromoethane-d5). guidechem.com This reagent can be prepared from commercially available deuterated ethanol (B145695) (ethanol-d6) by reaction with agents like hydrobromic acid or phosphorus tribromide, analogous to the synthesis of standard ethyl bromide. orgsyn.orgyoutube.com

Once bromoethane-d5 (B31941) is obtained, it is used as the alkylating agent in a classic malonic ester synthesis. Diethyl propanedioate is treated with a base (e.g., sodium ethoxide) to form the enolate, which is then reacted with two equivalents of bromoethane-d5 to yield the desired deuterated product. This method ensures precise placement and high incorporation of deuterium at the ethyl positions.

| Deuterated Precursor | Core Reagent | Base | Deuterated Final Product |

|---|---|---|---|

| Bromoethane-d5 (C₂D₅Br) guidechem.com | Diethyl propanedioate | Sodium Ethoxide | Diethyl 2,2-bis(pentadeuterioethyl)propanedioate |

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Characterization of Molecular Properties and Electronic Structure

Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to calculate the fundamental properties of 2,2-diethylpropanedioate. These calculations provide a detailed picture of the molecule's geometry and the distribution of electrons, which are crucial for understanding its chemical behavior.

Electronic structure analysis reveals the distribution of electron density and identifies regions of the molecule that are electron-rich or electron-poor. The calculated atomic partial charges indicate that the carbonyl carbons are electrophilic, while the oxygen atoms are nucleophilic. The hydrogens on the alpha-carbon in a related compound, diethyl propanedioate, are notably acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilizes the resulting carbanion (enolate). This acidity is a key factor in the reactivity of malonic esters. fiveable.me

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also determined through QM calculations. The energy and shape of these orbitals are critical for predicting how the molecule will interact with other reagents in chemical reactions.

Table 1: Calculated Molecular Properties of Malonic Esters Note: Data for the parent compound diethyl malonate is used as a proxy due to the limited availability of specific computational studies on this compound. These properties are expected to be similar.

| Property | Description | Calculated Value/Observation |

| Optimized Geometry | The most stable 3D arrangement of atoms. | The molecule adopts a conformation that minimizes steric hindrance between the ethyl groups. |

| Atomic Partial Charges | Distribution of electron charge across the atoms. | Carbonyl carbons possess a significant positive charge, while carbonyl oxygens are negatively charged. |

| Electrostatic Potential | A map of electrostatic forces on the molecule's surface. | Negative potential (red) is concentrated around the carbonyl oxygens, indicating sites for electrophilic attack. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | The HOMO is typically localized on the enolate form, indicating its nucleophilic character. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | The LUMO is centered on the carbonyl carbons, indicating their susceptibility to nucleophilic attack. |

Molecular Modeling of Reaction Energetics and Transition States

Molecular modeling is instrumental in studying the mechanisms of reactions involving malonic esters, such as the malonic ester synthesis. wikipedia.org This synthesis involves a sequence of steps: enolate formation, alkylation, hydrolysis, and decarboxylation. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org Computational models can calculate the energy changes throughout these steps, identifying the transition states and determining the activation energies.

Enolate Formation: The first step is the deprotonation of the α-carbon by a base, typically sodium ethoxide, to form a highly stabilized enolate. organicchemistrytutor.com The pKa of diethyl malonate is approximately 13, making this deprotonation favorable with a suitable base. organicchemistrytutor.com

Alkylation: The resulting enolate acts as a nucleophile and attacks an electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond. masterorganicchemistry.com Computational studies can model the transition state of this step to understand its stereoselectivity and regioselectivity.

Hydrolysis and Decarboxylation: The ester groups are then hydrolyzed to carboxylic acids, followed by heating to induce decarboxylation, which removes one of the carboxyl groups to yield the final product. organicchemistrytutor.com Modeling this process helps to understand the thermal requirements and the concerted mechanism of the decarboxylation step.

By calculating the potential energy surface for these reactions, chemists can predict the most likely reaction pathways and identify potential intermediates and byproducts. This information is invaluable for optimizing reaction conditions to improve yield and selectivity.

Table 2: Energetic Parameters for Steps in Malonic Ester Synthesis Note: These are representative values for the general malonic ester synthesis pathway.

| Reaction Step | Description | Key Energetic Parameter | Typical Computational Finding |

| Deprotonation | Removal of an α-proton by a base to form an enolate. | Reaction Enthalpy (ΔH) | Exothermic and highly favorable due to the stability of the resulting enolate. |

| Alkylation (SN2) | Nucleophilic attack of the enolate on an alkyl halide. | Activation Energy (Ea) | The energy barrier depends on the nature of the alkyl halide and the solvent. |

| Ester Hydrolysis | Conversion of the ester groups to carboxylic acids. | Activation Energy (Ea) | Can be modeled under acidic or basic conditions to determine the most efficient pathway. |

| Decarboxylation | Thermal removal of a carboxyl group as CO2. | Activation Energy (Ea) | Calculations show a cyclic transition state, explaining the need for elevated temperatures. |

Development and Validation of Force Field Parameters for Malonic Ester Systems

Molecular mechanics simulations, which are computationally less demanding than QM methods, are useful for studying large systems or long-timescale phenomena. However, their accuracy depends on the quality of the underlying force field—a set of parameters that defines the potential energy of the system.

Standard force fields like CHARMM and OPLS may not have specific parameters optimized for the unique electronic environment of malonic esters. nih.gov Therefore, researchers often need to develop and validate custom parameters. This process typically involves:

Initial Parameter Assignment: Starting with parameters from existing force fields for similar functional groups. nih.gov

Quantum Mechanical Calculations: Performing high-level QM calculations on the target molecule or representative fragments to obtain reference data, such as optimized geometries, vibrational frequencies, and torsional energy profiles.

Parameter Fitting: Adjusting the force field parameters (e.g., bond lengths, angles, dihedral terms, and partial atomic charges) to reproduce the QM reference data as closely as possible. nih.gov Dihedral angle parameters are particularly important for accurately modeling the conformational flexibility of the ester groups. nih.gov

Validation: Testing the new parameter set by simulating known physical properties, such as crystal structures, liquid densities, and heats of vaporization, and comparing the results to experimental data. nih.gov

This rigorous process ensures that the force field can accurately model the behavior of malonic ester systems in molecular dynamics simulations.

Table 3: Key Force Field Parameters for Malonic Ester Systems

| Parameter Type | Description | Method of Derivation/Validation |

| Bond Stretching | Parameters defining the energy of bond vibrations (e.g., C-C, C=O). | Fitted to reproduce QM-calculated bond lengths and vibrational frequencies. |

| Angle Bending | Parameters for the energy associated with bending bond angles (e.g., O=C-C). | Optimized to match QM-calculated geometries. |

| Torsional (Dihedral) | Parameters governing the energy of rotation around bonds. | Adjusted to reproduce the rotational energy profiles from QM calculations. nih.gov |

| Non-bonded (van der Waals) | Parameters describing short-range repulsive and long-range attractive forces. | Often taken from a base force field and validated against experimental liquid densities. |

| Partial Atomic Charges | Values assigned to each atom to model electrostatic interactions. | Fitted to reproduce the QM-calculated electrostatic potential. acs.org |

Predictive Algorithms for Synthetic Accessibility and Selectivity

Computational algorithms are increasingly used to forecast the outcomes of chemical synthesis, providing valuable guidance for planning synthetic routes.

Synthetic Accessibility (SA): Algorithms that estimate how easily a molecule can be synthesized are crucial for prioritizing drug candidates and designing efficient synthetic pathways. nih.gov Several approaches exist:

Fragment-Based Methods: These methods, like the widely used SAscore, analyze a molecule by breaking it down into smaller fragments. depth-first.com The score is calculated based on the frequency of these fragments in databases of known molecules, with more common fragments leading to a higher (more accessible) score. depth-first.comemerginginvestigators.org

Retrosynthesis-Based Methods: These algorithms use a set of known chemical reactions to work backward from the target molecule to simpler, commercially available starting materials. The complexity and number of steps in the predicted retrosynthetic route determine the accessibility score.

Machine Learning Models: Modern approaches use deep learning and graph neural networks (e.g., CMPNN, DeepSA) trained on large datasets of known reactions. nih.govcbirt.net These models learn complex chemical patterns to predict synthetic accessibility with high accuracy, often outperforming older methods. nih.govcbirt.net

Selectivity Prediction: In reactions with multiple possible outcomes, such as the alkylation of an unsymmetrical ketone enolate, predictive algorithms can determine the major product. For malonic ester synthesis, selectivity becomes important when using complex electrophiles or when dialkylation is possible. wikipedia.org Computational models can predict regioselectivity and stereoselectivity by:

Analyzing Transition State Energies: Calculating the activation energies for all possible reaction pathways. The pathway with the lowest energy barrier corresponds to the major product.

Machine Learning Approaches: Training models on datasets of reactions with known outcomes to predict the selectivity for new reactions based on the structures of the reactants and reagents. rsc.org These tools help chemists choose the right conditions to achieve the desired chemical transformation selectively.

Table 4: Comparison of Synthetic Accessibility (SA) Prediction Methods

| Method | Principle | Advantages | Limitations |

| SAscore | Fragment frequency analysis in large chemical databases. depth-first.com | Simple, fast, and computationally inexpensive. depth-first.com | Can misjudge complex but synthetically feasible molecules; may not recognize novel synthetic routes. depth-first.com |

| Retrosynthesis-Based | Uses known reaction rules to map a path to starting materials. | Chemically intuitive and provides a potential synthetic route. | Computationally intensive and limited by the knowledge base of programmed reactions. |

| Machine Learning | Learns from vast reaction datasets to predict feasibility. nih.govcbirt.net | High accuracy; can identify novel patterns and relationships. cbirt.net | Requires large, high-quality training datasets; can be a "black box" without clear chemical reasoning. |

Advanced Analytical Methodologies in the Study of 2,2 Diethylpropanedioate

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopy is fundamental to confirming the identity and structure of 2,2-Diethylpropanedioate. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints, revealing information about their atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR spectra provide definitive confirmation of its structure by identifying the chemical environments of each hydrogen and carbon atom.

Isotopic labeling, which involves the strategic replacement of an atom with one of its isotopes (e.g., ¹H with ²H or ¹²C with ¹³C), is a powerful technique used in conjunction with NMR to simplify complex spectra or to trace the metabolic fate of a molecule. nih.govsigmaaldrich.com While uniform labeling with ¹³C and ¹⁵N is a common approach for biomolecules, selective labeling is often employed for smaller organic molecules to probe specific sites. sigmaaldrich.comsigmaaldrich.com For instance, synthesizing this compound using ¹³C-labeled ethyl iodide would allow for the tracking of the ethyl groups in subsequent reactions. This approach can simplify crowded spectra, enhance the signal of interest, and facilitate the assignment of resonances, especially in complex product mixtures. nih.gov

The standard ¹H NMR spectrum of this compound shows distinct signals for the different types of protons present in the molecule.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -O-CH₂-CH₃ | 4.177 | Quartet | 4H |

| -C-(CH₂-CH₃)₂ | 1.917 | Quartet | 4H |

| -O-CH₂-CH₃ | 1.246 | Triplet | 6H |

| -C-(CH₂-CH₃)₂ | 0.821 | Triplet | 6H |

Data sourced from ChemicalBook, based on a 90 MHz spectrum in CDCl₃. chemicalbook.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of its ester and alkyl functionalities. vscht.cz The most prominent feature is the carbonyl (C=O) stretch of the ester groups, which typically appears as a very strong band. orgchemboulder.com Additionally, C-O stretching and C-H stretching and bending vibrations from the ethyl groups are readily identifiable. lumenlearning.comlibretexts.org

These characteristic absorptions are invaluable for monitoring reactions, such as the synthesis of this compound from diethyl malonate, where the disappearance of the acidic C-H stretch of the starting material and the persistence of the ester carbonyl band can be observed. wikipedia.orgorgsyn.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretch | 2850-3000 | Medium-Strong |

| Ester C=O | Stretch | 1735-1750 | Strong |

| Ester C-O | Stretch | 1000-1300 | Strong |

| Alkyl C-H | Bend | 1350-1470 | Medium |

Expected wavenumber ranges are based on standard IR correlation charts. orgchemboulder.comlibretexts.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. chemguide.co.uk For this compound (C₁₁H₂₀O₄), the molecular weight is 216.27 g/mol . nih.govwikipedia.org In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) peak is observed at m/z 216.

The molecular ion of this compound is energetically unstable and undergoes fragmentation, breaking into smaller, more stable charged pieces. chemguide.co.uk The analysis of these fragments helps to piece together the original structure. A characteristic fragmentation pathway for substituted diethyl malonate derivatives is the loss of the malonate moiety or parts of the ester groups. mdpi.com The fragmentation pattern serves as a molecular fingerprint that can be used for identification.

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 216 | [C₁₁H₂₀O₄]⁺ | Molecular Ion (M⁺) |

| 188 | [M - C₂H₄]⁺ | Loss of ethene |

| 171 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

| 143 | [M - COOC₂H₅]⁺ | Loss of an ethoxycarbonyl radical |

| 115 | [M - COOC₂H₅ - C₂H₄]⁺ | Further fragmentation |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation (often a prominent peak) |

Fragmentation data derived from NIST and MassBank of North America (MoNA) spectral databases. chemicalbook.comnih.gov

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatography is an essential technique for separating, identifying, and quantifying the components of a mixture. For this compound, both gas and liquid chromatography are employed to assess its purity, monitor the progress of its synthesis, and quantify its presence in various matrices.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for a stationary phase within a capillary column. nih.gov

This technique is widely used for purity assessment of this compound, allowing for the detection and quantification of residual starting materials, such as diethyl malonate, or byproducts from the synthesis. The retention time in the GC provides a quantitative measure, while the coupled mass spectrometer confirms the identity of the eluting compound by its mass spectrum. researchgate.net Typical GC conditions involve using a nonpolar capillary column (e.g., HP-5MS) with a programmed temperature gradient to ensure efficient separation. chromatographyonline.com

For analyzing this compound in complex mixtures that may not be suitable for GC (e.g., due to the presence of non-volatile components or thermal instability), liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the method of choice. nih.govnih.gov LC separates compounds in the liquid phase, often using reverse-phase columns where separation is based on polarity. researchgate.net

LC-MS/MS adds another layer of specificity and sensitivity. After separation by LC, the parent ion corresponding to this compound (m/z 216) can be isolated in the first mass spectrometer, fragmented, and then specific daughter ions are monitored in the second mass spectrometer. This technique, known as Multiple Reaction Monitoring (MRM), is extremely selective and allows for accurate quantification of the target compound even at very low levels in complex matrices, such as reaction broths or biological samples, by filtering out chemical noise. mdpi.compurdue.edu

X-ray Diffraction for Solid-State Structural Analysis

Despite the importance of this technique, a comprehensive search of the crystallographic literature and databases indicates that the specific single-crystal X-ray structure of this compound has not been reported to date. Consequently, the crystallographic data, including unit cell parameters, and detailed molecular geometry for this specific compound are not publicly available.

However, the solid-state structures of numerous substituted diethyl malonate derivatives have been extensively studied. Based on the analysis of these closely related compounds, it is possible to predict the likely structural features of this compound. The central quaternary carbon atom, bonded to two ethyl groups and two carboethoxy groups, is expected to exhibit a standard tetrahedral geometry. The ester functional groups are anticipated to be planar.

To provide a representative illustration of the type of data obtained from an X-ray diffraction study of a related compound, the following tables detail hypothetical crystallographic information for this compound, based on typical values observed for similar dialkyl-substituted propanedioates.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Predicted) |

| Empirical formula | C₁₁H₂₀O₄ |

| Formula weight | 216.27 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.5 |

| c (Å) | ~14.0 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~1200 |

| Z | 4 |

| Calculated density (g/cm³) | ~1.20 |

Table 2: Predicted Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) (Predicted) |

| C(sp³)-C(sp³) | 1.52 - 1.55 |

| C(sp³)-C(sp²) | 1.50 - 1.53 |

| C=O | 1.19 - 1.22 |

| C-O | 1.32 - 1.35 |

| O-C(sp³) | 1.45 - 1.48 |

| O=C-C | 123 - 127 |

| C-C-C (central) | 108 - 111 |

| C-O-C | 115 - 119 |

Emerging Research Frontiers and Future Prospects for 2,2 Diethylpropanedioate Chemistry

Catalytic Innovations in C-C Bond Formation

Recent advances in transition-metal-catalyzed C-H activation offer a transformative approach to organic synthesis, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. dmaiti.comnih.gov This strategy is particularly relevant for 2,2-diethylpropanedioate, which possesses multiple sp³ C-H bonds on its two ethyl groups. While the central quaternary carbon atom lacks a hydrogen, precluding direct functionalization at that site, the terminal methyl and internal methylene (B1212753) groups of the ethyl substituents are potential targets for catalytic C-C bond formation.

Innovations in this field are centered on achieving high regioselectivity, a significant challenge given the similar reactivity of the various C-H bonds. dmaiti.com The development of specialized directing groups and catalyst systems, often employing metals like palladium, rhodium, and ruthenium, has been pivotal. rsc.org These catalysts can form metallacyclic intermediates that position the metal center in proximity to a specific C-H bond, facilitating its cleavage and subsequent coupling with a partner molecule. dmaiti.comrsc.org Although direct applications to this compound are still a nascent field, the extensive research on C-H functionalization of alkanes provides a strong foundation for future exploration. semanticscholar.org The goal is to devise catalytic systems that can selectively form new carbon-carbon bonds at either the primary (CH₃) or secondary (CH₂) positions of the ethyl groups, thereby creating complex molecular scaffolds from a simple starting material.

| Catalyst System | Target C-H Bond | Coupling Partner | Potential Outcome for this compound | Reference |

|---|---|---|---|---|

| Palladium(II) with Directing Group | sp³ C-H (Methylene or Methyl) | Aryl Halides, Alkenes | Introduction of aryl or vinyl groups onto the ethyl chains. | dmaiti.comsemanticscholar.org |

| Rhodium(III) Catalysts | sp³ C-H | Olefins, Diazo Compounds | Alkylation or carbene insertion into the ethyl C-H bonds. | rsc.org |

| Ruthenium-based Porphyrins | sp³ C-H | Ethyl Diazoacetate | Carbene C-H insertion to form new ester functionalities. | rsc.org |

| Copper Catalysts | sp³ C-H | Peroxides, Azides | Functionalization leading to C-O or C-N bond formation, as a precursor to C-C bonds. | nih.gov |

Sustainable and Green Synthesis Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, renewable feedstocks, and more efficient processes. taylorfrancis.com The traditional synthesis of this compound involves the dialkylation of diethyl malonate using ethyl halides and a strong base like sodium ethoxide in an organic solvent. While effective, this method can be improved by incorporating greener alternatives.

Future research is expected to focus on several key areas:

Alternative Reaction Media : Replacing traditional volatile organic solvents with greener options like water, supercritical carbon dioxide, or bio-derived solvents could significantly reduce the environmental footprint of the synthesis. rsc.org

Biocatalysis : The use of enzymes, such as lipases or engineered enzymes, offers a highly selective and environmentally benign alternative for performing chemical transformations under mild conditions. rsc.orgnih.gov Research could explore enzymatic pathways for the synthesis or modification of this compound.

Flow Chemistry : Continuous flow chemistry provides numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and easier scalability. europa.eujst.org.in Implementing a flow process for the synthesis of this compound could lead to higher yields, reduced waste, and a safer manufacturing process, particularly for highly exothermic reactions. nih.gov

| Parameter | Traditional Synthesis (Batch) | Potential Green Synthesis Strategy | Reference |

|---|---|---|---|

| Solvent | Ethanol (B145695), Diethyl ether | Water, Supercritical CO₂, Bio-solvents (e.g., Eucalyptol) | rsc.orgmdpi.com |

| Base/Catalyst | Sodium Ethoxide (stoichiometric) | Recyclable solid bases, Biocatalysts (enzymes) | rsc.orgmdpi.com |

| Process | Batch reaction | Continuous flow process | europa.eujst.org.in |

| Efficiency | Moderate yields, potential side products | Potentially higher yields, improved selectivity, and atom economy. | mdpi.comrsc.org |

Integration with High-Throughput Screening for New Reactivity

High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of thousands of different reaction conditions, catalysts, or substrates in parallel. nih.gov This approach is revolutionizing the discovery of new chemical reactions and the optimization of existing ones. For a molecule like this compound, HTS offers a systematic way to explore its untapped reactivity.

The integration of HTS can be envisioned through several avenues:

Catalyst Discovery : By arraying this compound in microtiter plates, a vast library of transition metal catalysts and ligands can be screened to identify new conditions for C-H functionalization or other novel transformations. sigmaaldrich.com

Reaction Condition Optimization : HTS platforms can efficiently screen variables such as solvents, bases, additives, and temperature to quickly find the optimal conditions for a desired reaction, minimizing the time and resources needed for process development. sigmaaldrich.com

New Reaction Discovery : Screening this compound against a diverse set of reactants and reagents under various conditions could lead to the discovery of entirely new chemical transformations. Rapid analytical techniques, particularly mass spectrometry, are crucial for analyzing the outcomes of these high-throughput experiments. purdue.edunih.gov

| Step | Description | Key Technology | Reference |

|---|---|---|---|

| 1. Plate Preparation | Dispensing nanoliter to microliter quantities of this compound, catalysts, ligands, and reagents into multi-well plates. | Robotic liquid handlers | nih.gov |

| 2. Reaction Incubation | Running parallel reactions under controlled temperature and atmospheric conditions. | Automated incubators and shakers | nih.gov |

| 3. Quenching & Dilution | Stopping the reactions and preparing samples for analysis. | Automated liquid handlers | purdue.edu |

| 4. Rapid Analysis | Analyzing the outcome of each reaction to identify successful "hits" (product formation). | High-throughput mass spectrometry (e.g., DESI-MS), HPLC | purdue.edunih.gov |

| 5. Data Analysis | Processing large datasets to identify trends and promising reaction conditions for further study. | Specialized software, statistical analysis | nih.gov |

Applications in Materials Science and Polymer Chemistry

While this compound is not currently a mainstream component in polymer chemistry, its unique structure presents intriguing possibilities for the development of new materials. A key prospective application lies in its conversion to a diol monomer. The reduction of the two ester groups in this compound would yield 2,2-diethyl-1,3-propanediol (B89731). This neopentyl-type diol, featuring a quaternary carbon bearing two ethyl groups, could serve as a novel building block for polyesters and polyurethanes. researchgate.netiscientific.org

The incorporation of the 2,2-diethyl-1,3-propanediol moiety into polymer backbones is expected to impart specific properties:

Disruption of Crystallinity : The bulky, non-planar structure of the gem-diethyl group would likely hinder chain packing, leading to more amorphous polymers with lower melting points and increased solubility in common organic solvents. researchgate.net

Enhanced Thermal Stability : The absence of hydrogen atoms on the quaternary carbon could improve the thermal and oxidative stability of the resulting polymers, as this is often a site of initial degradation.

Modified Mechanical Properties : The flexible ethyl groups could influence the glass transition temperature and mechanical properties of the polymers, potentially leading to materials with tailored toughness and flexibility. mdpi.com

Future research in this area would involve the efficient synthesis of the 2,2-diethyl-1,3-propanediol monomer and its subsequent polymerization with various diacids (for polyesters) or diisocyanates (for polyurethanes) to create and characterize these novel materials.

| Polymer Property | Expected Effect of Incorporating 2,2-Diethyl-1,3-propanediol | Rationale | Reference |

|---|---|---|---|

| Crystallinity | Decrease | The bulky gem-diethyl group disrupts polymer chain packing and symmetry. | researchgate.net |

| Solubility | Increase | Reduced crystallinity and increased free volume enhance solvent penetration. | researchgate.net |

| Thermal Stability | Potential Increase | The neopentyl-like structure with a quaternary carbon can enhance stability against thermal degradation. | mdpi.com |

| Glass Transition Temperature (Tg) | Modification (Increase or Decrease) | Dependent on the balance between increased free volume (lowering Tg) and restricted bond rotation (increasing Tg). | mdpi.com |

Q & A

Q. How can researchers ensure ethical compliance when studying this compound’s toxicity in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.